![molecular formula C10H12O4 B3326114 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone CAS No. 23133-83-7](/img/structure/B3326114.png)
1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone
Overview
Description
“1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is a chemical compound with the linear formula C10H12O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is represented by the SMILES string OC1=C(C(C(C)=O)=CC=C1OC)OC
. The molecular weight is 180.2005 .
Scientific Research Applications
Chemical Research
“1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” is a unique chemical compound with the linear formula C10H12O4 . It’s used in chemical research, particularly in the synthesis of other complex compounds .
Photoluminescence Studies
This compound has been used in the synthesis of Sm (III) complexes, which exhibit pure sharp emission bands from the intra f–f transitions of samarium ion . These complexes are promising candidates in advanced displays and lighting systems .
Antimicrobial Activities
The Sm (III) complexes synthesized using “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone” have shown excellent antimicrobial activities . This suggests potential applications in the development of new antimicrobial agents .
Antioxidant Activities
In addition to their antimicrobial properties, these Sm (III) complexes also exhibit antioxidant activities . This opens up possibilities for their use in the development of antioxidant therapies .
Enhanced Photoluminescence
The introduction of ancillary ligands to the Sm (III) complexes results in enhanced photoluminescence . This property could be exploited in the development of materials with outstanding luminescence properties .
Carbonic Anhydrase Inhibition
Although not directly related to “1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone”, structurally related compounds have shown potential for inhibiting human cytosolic carbonic anhydrase II. This suggests potential applications in medical research, particularly in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It has been demonstrated that similar compounds can undergo condensation reactions with n,n-dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone . This suggests that 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone may interact with its targets in a similar manner, but further studies are needed to confirm this.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone are not well-studied. Its impact on bioavailability is also unknown. The compound’s predicted density is 1172±006 g/cm3 , which might influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone’s action are currently unknown. Given its potential to undergo condensation reactions
Future Directions
properties
IUPAC Name |
1-(3-hydroxy-2,4-dimethoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)9(12)10(7)14-3/h4-5,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBOGMCVKRPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347152 | |
Record name | 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
CAS RN |
23133-83-7 | |
Record name | 1-(3-Hydroxy-2,4-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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